3-Chloro-4-n-pentoxyphenyl methyl sulfide
Description
3-Chloro-4-n-pentoxyphenyl methyl sulfide is an organosulfur compound featuring a phenyl ring substituted with a chlorine atom at position 3, a pentoxy group (-O-C5H11) at position 4, and a methylthio group (-SCH3) at position 1. Its molecular formula is C12H17ClO2S, with a molar mass of 260.78 g/mol.
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-1-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-3-4-5-8-14-12-7-6-10(15-2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMROAITTJVAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-n-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 1-bromopentane.
Ether Formation: 3-Chlorophenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-chloro-4-n-pentoxyphenol.
Thioether Formation: The resulting 3-chloro-4-n-pentoxyphenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to yield 3-Chloro-4-n-pentoxyphenyl methyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-n-pentoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-4-n-pentoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-n-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets. The chloro and methyl sulfide groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts 3-Chloro-4-n-pentoxyphenyl methyl sulfide with structurally related compounds:
Physico-Chemical Properties
- Lipophilicity : The pentoxy group in the target compound enhances lipophilicity compared to simpler analogs like P-Chlorophenyl Methyl Sulfide, which lacks alkoxy substituents. This property may influence solubility in organic solvents or membrane permeability.
- Reactivity : The sulfide group (-SCH3) is prone to oxidation to sulfoxide or sulfone derivatives, unlike sulfonamides (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide), which are more stable but less reactive .
- Thermal Stability : Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) exhibit high thermal stability due to aromatic and rigid structures, making them suitable for polymer synthesis .
Biological Activity
3-Chloro-4-n-pentoxyphenyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHClOS
Molecular Weight: 246.79 g/mol
The compound features a chloro-substituted phenyl ring and a methyl sulfide functional group, which contribute to its unique biological properties. The presence of the n-pentoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
3-Chloro-4-n-pentoxyphenyl methyl sulfide exhibits various biological activities through several proposed mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which may be attributed to its structural features allowing interaction with microbial membranes.
- Anticancer Properties: Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
Research has indicated that 3-Chloro-4-n-pentoxyphenyl methyl sulfide possesses antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
A study evaluated the cytotoxic effects of 3-Chloro-4-n-pentoxyphenyl methyl sulfide on several human cancer cell lines. The results showed significant growth inhibition:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.5 |
| HeLa (Cervical Cancer) | 1.8 |
| A549 (Lung Cancer) | 3.0 |
The compound induced apoptosis in these cell lines, as evidenced by increased markers of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of methyl sulfides, including 3-Chloro-4-n-pentoxyphenyl methyl sulfide, exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of substituent groups in enhancing biological activity.
- Cancer Cell Line Studies : Research conducted at a leading cancer research institute focused on the compound's efficacy against resistant cancer cell lines. The study found that treatment with the compound resulted in significant tumor growth reduction in xenograft models.
- Mechanistic Insights : A detailed mechanistic study published in Bioorganic & Medicinal Chemistry explored how this compound interacts with cellular targets. It was found to modulate signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
